3H-1,4-Benzodiazepin-2-amine, 7-chloro-N-methyl-5-phenyl-N-(phenylmethyl)-, 4-oxide
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Overview
Description
3H-1,4-Benzodiazepin-2-amine, 7-chloro-N-methyl-5-phenyl-N-(phenylmethyl)-, 4-oxide is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a 7-chloro substituent, a methyl group at the nitrogen position, and a phenylmethyl group.
Preparation Methods
The synthesis of 3H-1,4-Benzodiazepin-2-amine, 7-chloro-N-methyl-5-phenyl-N-(phenylmethyl)-, 4-oxide typically involves several steps. The starting materials often include a benzodiazepine precursor, which undergoes chlorination to introduce the 7-chloro substituent. Subsequent methylation and phenylmethylation reactions are carried out under controlled conditions to achieve the desired structure. Industrial production methods may involve optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3H-1,4-Benzodiazepin-2-amine, 7-chloro-N-methyl-5-phenyl-N-(phenylmethyl)-, 4-oxide has several scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives.
Biology: Researchers study its effects on biological systems to understand its pharmacological properties.
Medicine: It is investigated for its potential therapeutic uses, particularly in the treatment of anxiety and related disorders.
Mechanism of Action
The mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
Compared to other benzodiazepines, 3H-1,4-Benzodiazepin-2-amine, 7-chloro-N-methyl-5-phenyl-N-(phenylmethyl)-, 4-oxide has unique structural features that may influence its pharmacological profile. Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Used primarily for its sedative effects.
Clonazepam: Effective in the treatment of seizure disorders.
The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
63991-69-5 |
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Molecular Formula |
C23H20ClN3O |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-benzyl-7-chloro-N-methyl-4-oxido-5-phenyl-3H-1,4-benzodiazepin-4-ium-2-amine |
InChI |
InChI=1S/C23H20ClN3O/c1-26(15-17-8-4-2-5-9-17)22-16-27(28)23(18-10-6-3-7-11-18)20-14-19(24)12-13-21(20)25-22/h2-14H,15-16H2,1H3 |
InChI Key |
KTWONIDOBNOYMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=[N+](C2)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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